molecular formula C27H21BrN2O3 B15084407 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate CAS No. 769147-22-0

4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Cat. No.: B15084407
CAS No.: 769147-22-0
M. Wt: 501.4 g/mol
InChI Key: ARMDSJJQIPCZLE-STBIYBPSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multiple steps, starting from the appropriate brominated phenyl and naphthylacetyl derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) for coupling reactions. The final step usually involves esterification to form the methylbenzoate ester .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

769147-22-0

Molecular Formula

C27H21BrN2O3

Molecular Weight

501.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C27H21BrN2O3/c1-18-6-4-10-21(14-18)27(32)33-25-13-12-23(28)15-22(25)17-29-30-26(31)16-20-9-5-8-19-7-2-3-11-24(19)20/h2-15,17H,16H2,1H3,(H,30,31)/b29-17+

InChI Key

ARMDSJJQIPCZLE-STBIYBPSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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